REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([OH:9])[C:5](C)=[CH:6][CH:7]=1.CO[C:12]1[C:13](=[NH:21])[CH:14]=[C:15](OC)[C:16](=[NH:18])[CH:17]=1>O.N>[CH:2]1[C:7](=[N:18][C:16]2[CH:17]=[CH:12][C:13]([NH2:21])=[CH:14][CH:15]=2)[CH:6]=[CH:5][C:4](=[O:9])[CH:3]=1
|
Name
|
|
Quantity
|
0.246 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
2,5-dimethoxy benzoquinone diimine
|
Quantity
|
0.332 g
|
Type
|
reactant
|
Smiles
|
COC=1C(C=C(C(C1)=N)OC)=N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
Thereafter the reaction mixture is filtered off
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.125 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |